molecular formula C11H12O3 B1359090 4-Cyclobutoxybenzoic acid CAS No. 62577-95-1

4-Cyclobutoxybenzoic acid

Cat. No.: B1359090
CAS No.: 62577-95-1
M. Wt: 192.21 g/mol
InChI Key: SBJGJSIFGXOICD-UHFFFAOYSA-N
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Description

4-Cyclobutoxybenzoic acid is a chemical compound with the molecular formula C12H14O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

The synthesis of 4-Cyclobutoxybenzoic acid typically involves the reaction of cyclobutanol with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Cyclobutoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the cyclobutoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions

Scientific Research Applications

4-Cyclobutoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism by which 4-Cyclobutoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

4-Cyclobutoxybenzoic acid can be compared with other similar compounds such as:

    4-Methoxybenzoic acid: Similar in structure but with a methoxy group instead of a cyclobutoxy group.

    4-Ethoxybenzoic acid: Contains an ethoxy group instead of a cyclobutoxy group.

    4-Butoxybenzoic acid: Has a butoxy group in place of the cyclobutoxy group. These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications

Properties

IUPAC Name

4-cyclobutyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGJSIFGXOICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614130
Record name 4-(Cyclobutyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62577-95-1
Record name 4-(Cyclobutyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclobutoxybenzoic acid
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Synthesis routes and methods

Procedure details

The intermediate 4-cyclobutyloxybenzoic acid was prepared following the procedure described in Example 108 for the preparation of the corresponding 4 -cyclopropyloxybenzoic acid using 25 g. of ethyl 4-hydroxybenzamide, 23.1 g. of cyclobutyl bromide, 31 g. of anhydrous potassium carbonate, 2.5 g. of potassium iodide and 300 ml. of dimethylformamide to yield 20.1 g. of ethyl 4-cyclobutyloxybenzoate, which was then hydrolyzed by heating with 200 ml. of 10% aqueous potassium hydroxide solution as in Example 108 to yield 12.7 g. of 4-cyclobutyloxybenzoic acid, m.p. 192°-195° C. after recrystallization from 400 ml. of acetonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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